Bpoc-Arg(Mtr)-OH
Description
Evolution and Significance of Protecting Groups in Organic Synthesis
The concept of using protecting groups to temporarily mask a reactive functional group to achieve chemoselectivity in a subsequent reaction is a cornerstone of multistep organic synthesis. wikipedia.org In preparations of delicate organic compounds, certain parts of the molecules cannot withstand the necessary reagents or chemical environments and must be protected. wikipedia.org The history of peptide synthesis is intrinsically linked to the development of these protecting groups. One of the pioneering advancements was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, which was the first reversible Nα-protecting group designed for peptide synthesis. nih.gov
Later, the advent of solid-phase peptide synthesis (SPPS) by R. B. Merrifield in the 1960s revolutionized the field and further underscored the importance of effective protection schemes. nih.govnih.gov SPPS initially utilized the tert-butyloxycarbonyl (Boc) group for temporary N-terminal protection, which is removed with acid. wikipedia.org A significant evolution came in 1970 with Carpino's introduction of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved under mild basic conditions, offering a chemically gentler alternative to the acid-labile Boc group. nih.govcreative-peptides.com
The significance of protecting groups extends beyond simply preventing side reactions. They enable the synthesis of highly complex and functionalized molecules, such as natural products and peptides, that would otherwise be impossible to construct. total-synthesis.com While adding extra steps for protection and deprotection, their use is indispensable for achieving high yields and purity, especially in automated synthesis where the separation of byproducts is challenging. wikipedia.org The strategic use of protecting groups can also influence other properties of intermediates, such as improving solubility or aiding in crystallization. labinsights.nl
Orthogonal Protecting Group Schemes and Their Mechanistic Basis
The success of a complex peptide synthesis relies heavily on the concept of orthogonality. wikipedia.org An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in the presence of others, without affecting them. wikipedia.orgnumberanalytics.com This is achieved by using protecting groups that are labile to different, non-interfering chemical conditions. iris-biotech.de This strategy provides a high degree of control over the synthesis process, enabling the construction of complex peptides, including those with branches or other modifications. researchgate.net
The two most widely used orthogonal schemes in solid-phase peptide synthesis are the Boc/Benzyl (B1604629) (Bzl) and the Fmoc/tert-Butyl (tBu) strategies. biosynth.comnih.gov
Boc/Bzl Strategy: This approach uses the acid-labile Boc group for temporary Nα-protection and benzyl-based groups for permanent side-chain protection. researchgate.net The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more stable benzyl groups require a strong acid, such as hydrogen fluoride (B91410) (HF), for cleavage. nih.gov This scheme is considered "quasi-orthogonal" because both groups are removed by acidolysis, but their different sensitivities to acid strength allow for selective removal. biosynth.com
Fmoc/tBu Strategy: This is a truly orthogonal system. iris-biotech.de It employs the base-labile Fmoc group for temporary Nα-protection and acid-labile tert-butyl-based groups for permanent side-chain protection. researchgate.net The Fmoc group is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent. creative-peptides.comthieme-connect.de The tBu-based side-chain protecting groups are stable to these basic conditions but are readily cleaved with TFA at the end of the synthesis. iris-biotech.de
The mechanistic basis for this orthogonality lies in the different chemical reactions required for deprotection.
| Protecting Group | Deprotection Condition | Mechanism |
| Fmoc | Mild Base (e.g., Piperidine) | E1cb elimination mechanism. The base abstracts an acidic proton from the fluorenyl ring, leading to the collapse of the carbamate (B1207046) and release of the free amine. thieme-connect.de |
| Boc | Moderate Acid (e.g., TFA) | Acid-catalyzed cleavage. The acid protonates the carbonyl oxygen of the carbamate, leading to the formation of a stable tert-butyl cation and subsequent release of the amine. creative-peptides.com |
| tBu ethers/esters | Strong Acid (e.g., TFA) | Acid-catalyzed cleavage, similar to the Boc group, resulting in the formation of a tert-butyl cation. iris-biotech.de |
| Benzyl (Bzl) | Strong Acid (e.g., HF) or Hydrogenolysis | Acid-catalyzed cleavage under stronger conditions than Boc, or catalytic hydrogenation (H₂/Pd). wikipedia.orgcreative-peptides.com |
The choice of an orthogonal protection scheme is a critical decision in planning a peptide synthesis, as it dictates the chemical conditions the growing peptide will be exposed to and ultimately influences the success and purity of the final product. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N4O7S/c1-20-19-27(42-6)21(2)22(3)28(20)44(40,41)36-30(33)34-18-10-13-26(29(37)38)35-31(39)43-32(4,5)25-16-14-24(15-17-25)23-11-8-7-9-12-23/h7-9,11-12,14-17,19,26H,10,13,18H2,1-6H3,(H,35,39)(H,37,38)(H3,33,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZQNQFCUUSBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)N)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The 2 4 Biphenyl Isopropoxycarbonyl Bpoc Group As an Nα Protecting Moiety
Historical Development and Early Applications of the Bpoc Group in Peptide Synthesis
The development of the Bpoc group arose from the need for a wider range of acid-labile protecting groups with varying degrees of sensitivity. In the landscape of solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, the tert-butoxycarbonyl (Boc) group was a foundational element. However, the repetitive use of trifluoroacetic acid (TFA) for Boc removal could lead to the degradation of sensitive peptide sequences. This spurred the exploration of more labile protecting groups.
The Bpoc group was introduced as a more acid-sensitive alternative, allowing for a greater degree of orthogonality in protection strategies. Early applications of the Bpoc group focused on its utility in the synthesis of complex peptides where milder deprotection conditions were paramount to preserving the integrity of the final product. Its use in both solution-phase and solid-phase peptide synthesis demonstrated its versatility and value in assembling challenging peptide sequences.
Chemical Lability and Reactivity Profile of the Bpoc Carbamate (B1207046)
The high acid lability of the Bpoc group is a direct consequence of the stability of the carbocation formed during its cleavage. The biphenyl (B1667301) moiety effectively delocalizes the positive charge of the tertiary carbocation generated upon protonation of the carbamate oxygen, thus lowering the activation energy for the cleavage reaction.
The Bpoc carbamate is stable to the basic conditions used for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it compatible with orthogonal synthesis strategies. However, it is highly sensitive to acidic reagents. This reactivity profile allows for the selective removal of the Bpoc group in the presence of other acid-labile protecting groups, such as the Boc group, which requires stronger acidic conditions for its cleavage. This differential lability is a cornerstone of its utility in complex synthetic schemes.
Mechanistic Pathways of Bpoc Deprotection in Peptide Synthesis
The deprotection of the Bpoc group proceeds through an acid-catalyzed unimolecular (E1) elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate linkage. This is followed by the heterolytic cleavage of the carbon-oxygen bond, leading to the formation of a stable tertiary carbocation and the release of the free amino group of the peptide.
The resulting carbocation is then quenched by a nucleophile present in the reaction medium, or it can undergo elimination to form a stable olefin. The choice of acid and solvent can influence the rate and efficiency of the deprotection. Very mild acidic conditions, such as dilute solutions of TFA or formic acid in dichloromethane (B109758) (DCM), are typically sufficient to effect complete and rapid removal of the Bpoc group. psu.edu
Comparative Analysis of Bpoc with Other Nα-Protecting Groups (e.g., Boc, Fmoc)
The choice of an Nα-protecting group is a critical decision in peptide synthesis, with Bpoc, Boc, and Fmoc representing the most common options. Each possesses a distinct reactivity profile that dictates its suitability for a particular synthetic strategy.
| Protecting Group | Cleavage Condition | Mechanism |
| Bpoc | Very Mild Acid (e.g., 0.5% TFA in DCM) | E1 Elimination |
| Boc | Stronger Acid (e.g., 25-50% TFA in DCM) | E1 Elimination |
| Fmoc | Base (e.g., 20% Piperidine (B6355638) in DMF) | E1cb Elimination |
This interactive table allows for a direct comparison of the cleavage conditions and mechanisms for the Bpoc, Boc, and Fmoc protecting groups.
The primary distinction between Bpoc and Boc lies in their acid lability. The Bpoc group is significantly more sensitive to acid than the Boc group. This allows for the selective deprotection of Bpoc in the presence of Boc-protected side chains, a key feature of orthogonal protection schemes. While Bpoc can be cleaved with very dilute TFA, Boc requires much higher concentrations. creative-peptides.com
Fmoc, on the other hand, is stable to acidic conditions and is removed by a base-catalyzed elimination reaction. This orthogonality between acid-labile (Bpoc, Boc) and base-labile (Fmoc) protecting groups is fundamental to modern solid-phase peptide synthesis, enabling the synthesis of complex and modified peptides.
| Protecting Group | Reagent | Concentration | Time |
| Bpoc | TFA in DCM | 0.5 - 1% | 10-30 min |
| Boc | TFA in DCM | 25 - 50% | 30-60 min |
| Fmoc | Piperidine in DMF | 20% | 5-20 min |
This interactive table provides a detailed comparison of the deprotection conditions for Bpoc, Boc, and Fmoc, highlighting the milder requirements for Bpoc cleavage.
The mild deprotection conditions required for the Bpoc group make it particularly well-suited for the synthesis of peptides containing acid-sensitive functionalities, such as phosphopeptides. The synthesis of phosphopeptides often involves the incorporation of protected phosphoserine, phosphothreonine, or phosphotyrosine residues. The phosphate (B84403) protecting groups are often acid-labile, and the use of strong acids for Nα-deprotection can lead to their premature cleavage.
The Bpoc group allows for the use of very mild acidic conditions for the removal of the Nα-protection, which are compatible with many phosphate protecting groups. psu.edu This strategy minimizes side reactions and ensures the integrity of the phosphorylated peptide. For instance, a Bpoc-based approach has been successfully employed in the assembly of phosphopeptides where fully protected phosphorylated amino acids were incorporated, and Nα-deprotections were carried out using a 20% formic acid solution in DCM. psu.edu This mild deprotection method is also compatible with TFA-labile side-chain protecting groups and resin linkages, allowing for a final cleavage step under standard mild acidic conditions. psu.edu
The 4 Methoxy 2,3,6 Trimethylbenzenesulfonyl Mtr Group for Arginine Side Chain Protection
Rationale for Guanidino Group Protection in Arginine Residues
The primary motivation for protecting the arginine side-chain is to mask the reactivity of the guanidino group. If left unprotected, its high basicity and nucleophilicity can lead to several complications during peptide synthesis. These include:
Undesired Acylation: The guanidino nitrogens can be acylated by the activated carboxyl group of the incoming amino acid, leading to branched peptide formation and termination of the desired sequence.
Salt Formation: The basic side-chain can interfere with coupling reactions by neutralizing the acidic components in the reaction mixture.
Solubility Issues: The highly polar and charged nature of the unprotected guanidinium (B1211019) ion can affect the solubility of the growing peptide chain, potentially hindering reaction kinetics.
δ-Lactam Formation: During the activation of the C-terminal carboxyl group of an arginine residue for coupling, the nucleophilic Nδ of the guanidino group can attack the activated carboxyl, leading to the formation of a stable, unreactive piperidin-2-one derivative (a δ-lactam). This intramolecular cyclization terminates the peptide chain.
Therefore, a temporary protecting group is required to neutralize the nucleophilicity and basicity of the guanidino function throughout the synthesis, which can then be cleanly removed during the final cleavage and deprotection step.
Evolution and Application of the Mtr Group in Peptide Chemistry
The development of protecting groups for arginine has evolved significantly to meet the demands of different peptide synthesis strategies. In early Boc-based chemistry, the very acid-stable tosyl (Tos) group was common, requiring harsh cleavage conditions like anhydrous hydrogen fluoride (B91410) (HF). nih.gov Seeking milder alternatives, researchers developed the mesityl-2-sulfonyl (Mts) group, which offered slightly increased acid lability. researchgate.net
A significant advancement came with the work of Masahiko Fujino and his colleagues, who developed the 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) group. researchgate.net The Mtr group was designed with increased acid lability compared to Tos and Mts, making it compatible with the trifluoroacetic acid (TFA)-based cleavage protocols used in Fmoc-SPPS. nih.govresearchgate.net The electron-donating methoxy (B1213986) and methyl substituents on the aromatic ring facilitate the acid-catalyzed cleavage of the S-N bond. Mtr became a widely used protecting group for arginine in the synthesis of complex peptides, applied in both solid-phase and solution-phase methodologies. rsc.org
Acid Lability and Stability Characteristics of the Mtr Group
The Mtr group is characterized by its moderate acid lability. It is stable to the basic conditions used for Fmoc group removal (e.g., 20% piperidine (B6355638) in DMF) but is cleaved by strong acids like TFA. However, its removal is notably slower than other contemporary protecting groups such as Pmc and Pbf. thermofisher.comsigmaaldrich.com
Complete deprotection of a single Arg(Mtr) residue often requires extended treatment with TFA, typically for several hours. merckmillipore.com For peptides containing multiple Arg(Mtr) residues, cleavage times can be significantly prolonged, sometimes requiring up to 12 to 24 hours for completion. thermofisher.com Standard cleavage cocktails for Mtr removal usually consist of neat TFA in the presence of scavengers like thioanisole (B89551) to facilitate the reaction. peptide.com One documented procedure for post-cleavage deprotection specifies dissolving the peptide in 5% (w/w) phenol/TFA, with cleavage being complete after approximately 7.5 hours. peptide.com While resistant to neat TFA alone, the Mtr group can be removed more rapidly with stronger acid systems, such as 1 M trimethylsilyl (B98337) bromide (TMSBr) in TFA, which can cleave multiple Mtr groups in as little as 15 minutes. sigmaaldrich.commerckmillipore.com
Mechanistic Aspects of Mtr Deprotection
The deprotection of the Mtr group, like other arenesulfonyl derivatives, proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of one of the guanidino nitrogens or the sulfonyl group itself. This protonation weakens the bond between the sulfonyl sulfur and the guanidino nitrogen.
The subsequent cleavage of the S-N bond releases the protected guanidinium group and generates a highly reactive sulfonyl cation. This cationic species must be trapped by nucleophilic scavengers present in the cleavage cocktail (e.g., thioanisole, water, triisopropylsilane) to prevent it from reacting with sensitive amino acid residues in the peptide sequence, such as tryptophan or methionine. The stability of this cation is influenced by the electron-donating groups on the aromatic ring, which explains the greater lability of Mtr compared to the less substituted Tos group.
Comparative Evaluation of Mtr with Alternative Arginine Side-Chain Protecting Groups
The performance of the Mtr group is best understood in comparison to other commonly used protecting groups for arginine's side-chain.
A range of arenesulfonyl and other protecting groups have been developed, each with distinct properties.
| Protecting Group | Structure | Lability Order (Most to Least Labile) | Primary Application | Key Characteristics |
| Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) | Sulfonyl group on a five-membered heterocyclic ring system | 1 | Fmoc Chemistry | Most acid-labile sulfonyl group; rapid cleavage (<4 hours) reduces side reactions. nih.govthermofisher.com |
| Pmc (2,2,5,7,8-Pentamethylchroman-6-sulfonyl) | Sulfonyl group on a six-membered heterocyclic ring system | 2 | Fmoc Chemistry | More labile than Mtr; cleavage times are shorter but can still exceed 4 hours for multiple residues. nih.govthermofisher.com |
| Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) | Substituted benzenesulfonyl | 3 | Fmoc Chemistry | Slower cleavage than Pbf and Pmc, often requiring extended reaction times (3-24 hours). thermofisher.comsigmaaldrich.com |
| Mts (Mesitylene-2-sulfonyl) | Substituted benzenesulfonyl | 4 | Boc/Fmoc Chemistry | More labile than Tos but less labile than Mtr. researchgate.net |
| Tos (Tosyl or p-Toluenesulfonyl) | Substituted benzenesulfonyl | 5 | Boc Chemistry | Very stable; requires harsh acid conditions (e.g., anhydrous HF) for removal. nih.govpeptide.com |
| NO₂ (Nitro) | Nitro group | Varies (Removed by reduction) | Boc/Fmoc Chemistry | Removed by catalytic hydrogenation or chemical reduction (e.g., SnCl₂), not acidolysis. nih.gov |
Data sourced from references nih.govresearchgate.netthermofisher.comsigmaaldrich.compeptide.com.
The choice of protecting group has a direct impact on the efficiency of the final deprotection step and the profile of potential side reactions.
Side Reaction Profiles: The prolonged exposure to strong acid required for Mtr removal increases the risk of acid-mediated side reactions.
Tryptophan Sulfonation: The most significant side reaction associated with Mtr, Pmc, and Pbf is the modification of tryptophan residues. The sulfonyl cation generated during cleavage can electrophilically attack the indole (B1671886) side-chain of tryptophan, leading to sulfonation. sigmaaldrich.comsigmaaldrich.com This side reaction is particularly problematic with Mtr due to the long cleavage times. merckmillipore.com The use of N-in-Boc protected tryptophan [Fmoc-Trp(Boc)-OH] is a highly effective strategy to prevent this modification. merckmillipore.comsigmaaldrich.com
O-Sulfonation of Ser/Thr: In the absence of effective scavengers, the cleavage of Mtr and Pmc groups can lead to the formation of O-sulfo-serine and O-sulfo-threonine as byproducts. nih.gov
δ-Lactam Formation: This side reaction occurs during the coupling step, not the cleavage step. The propensity for lactamization is influenced by the electron-donating or withdrawing nature of the protecting group. While groups like Pbf are known to be susceptible, the strongly electron-withdrawing NO₂ group has been shown to minimize this side reaction. nih.gov
| Side Reaction | Associated Groups | Mitigation Strategy |
| Trp Sulfonation | Mtr, Pmc, Pbf | Use of Fmoc-Trp(Boc)-OH; effective scavengers (e.g., thioanisole, EDT). merckmillipore.comsigmaaldrich.com |
| Ser/Thr O-Sulfonation | Mtr, Pmc | Use of appropriate scavenger cocktails. nih.gov |
| Incomplete Deprotection | Mtr (most prominent), Pmc | Extend cleavage time; use stronger cleavage reagents (e.g., TMSBr/TFA); use more labile protecting groups (Pbf). thermofisher.commerckmillipore.com |
| δ-Lactam Formation | All Arg derivatives, especially with electron-donating groups | Optimized coupling protocols; use of protecting groups that reduce guanidino nucleophilicity (e.g., NO₂). nih.gov |
Data sourced from references nih.govthermofisher.commerckmillipore.comsigmaaldrich.comnih.gov.
Bpoc Arg Mtr Oh As a Protected Amino Acid Building Block
Synthetic Methodologies for the Preparation of Bpoc-Arg(Mtr)-OH
The preparation of Bpoc-protected amino acids, including this compound, is a crucial first step for their use in peptide synthesis. While detailed, step-by-step industrial synthesis protocols are often proprietary, the general chemical principles involve the reaction of the free amino acid with a Bpoc-introducing reagent. A key publication outlines reproducible laboratory-scale preparations for a variety of Bpoc-amino acids, including this compound. nih.gov This process typically involves reacting the Nω-Mtr-protected L-arginine with a suitable Bpoc precursor, such as a Bpoc-azide or another activated Bpoc derivative, under controlled pH and temperature to selectively acylate the α-amino group. The resulting this compound is then purified to be ready for use in peptide synthesis.
Strategic Incorporation of this compound into Peptide Assembly Protocols
This compound is designed for use in solid-phase peptide synthesis (SPPS), particularly within the Bpoc/Bzl strategy. wikipedia.org This methodology involves building the peptide chain step-by-step on an insoluble polymer resin. The Nα-Bpoc group provides temporary protection of the amino terminus. A key feature of the Bpoc group is its high acid lability, allowing for its removal under very mild acidic conditions (e.g., 0.5% trifluoroacetic acid in dichloromethane) that leave the more robust side-chain protecting groups, like Mtr, and the resin linkage intact. nih.gov
The strategic incorporation follows a well-defined cycle:
Deprotection: The Nα-Bpoc group of the resin-bound peptide is removed with dilute acid to expose a free amino group.
Activation and Coupling: The carboxylic acid of the incoming this compound is activated. This is commonly achieved using carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as N-hydroxybenzotriazole (HOBt) or OxymaPure to improve efficiency and reduce side reactions. wikipedia.orgnih.govorgsyn.org The activated amino acid is then added to the resin, where it couples with the free amino group of the growing peptide chain to form a new peptide bond. wikipedia.org
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid until the desired peptide sequence is fully assembled.
Challenges and Considerations in Utilizing this compound for Peptide Elongation
While a valuable tool, the use of arginine derivatives protected with sulfonyl-based groups like Mtr presents specific challenges that must be carefully managed to ensure the synthesis of a high-purity final product.
Deprotection Kinetics of Mtr from Arginine in Bpoc-Based Synthesis
The final step in SPPS is the cleavage of the completed peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically accomplished with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). wpmucdn.com The Mtr group is known for its high stability to acid, which presents a kinetic challenge.
Compared to more modern arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl), the Mtr group is significantly less acid-labile. sigmaaldrich.com This necessitates extended deprotection times, often ranging from 3 to 6 hours. sigmaaldrich.com When a peptide contains multiple Arg(Mtr) residues, complete deprotection can require treatment times of up to 12 or even 24 hours. sigmaaldrich.comthermofisher.com This slow deprotection can lead to incomplete removal of the Mtr group, resulting in a significant and difficult-to-remove impurity in the crude peptide product.
| Protecting Group | Typical Reagent | Required Time | Reference |
|---|---|---|---|
| Arg(Mtr) | TFA with scavengers | 3-6 hours (single residue) | sigmaaldrich.com |
| Arg(Mtr) | TFA with scavengers | Up to 24 hours (multiple residues) | sigmaaldrich.com |
| Arg(Pbf) | TFA with scavengers | < 4 hours (multiple residues) | thermofisher.com |
Potential for Side Reactions During Deprotection and Coupling (e.g., δ-Lactam Formation, Alkylation)
Two primary side reactions are of concern when using this compound: alkylation during the final acid cleavage and δ-lactam formation during the coupling step.
Alkylation: During the final cleavage with strong acid, the Mtr protecting group is removed, generating reactive cationic species. These cations can subsequently modify sensitive amino acid residues within the peptide sequence through electrophilic aromatic substitution. Tryptophan is particularly susceptible to this side reaction. sigmaaldrich.com The Mtr cation can alkylate the indole (B1671886) side chain of tryptophan, leading to undesired, permanently modified peptide byproducts. sigmaaldrich.com
δ-Lactam Formation: During the coupling step, the activated carboxylic acid of this compound can react intramolecularly with its own guanidino side chain. rsc.org This cyclization reaction forms a δ-lactam, a five-membered ring structure. rsc.orgnih.gov This process consumes the activated amino acid, preventing it from coupling to the growing peptide chain. This can lead to the formation of deletion sequences (peptides missing the intended arginine residue), which are often difficult to separate from the target peptide. nih.govrsc.org Studies have shown that the choice of activating agent and the specific protecting groups on the arginine can influence the rate of lactam formation. nih.gov
Optimization of Reaction Conditions to Minimize Undesired Transformations
To address the challenges of slow deprotection and side reactions, several optimization strategies are employed.
Minimizing Alkylation: The primary strategy to prevent alkylation is the addition of "scavengers" to the final TFA cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that are more reactive towards the liberated carbocations than the amino acid side chains. Common scavengers include water, triisopropylsilane (B1312306) (TIS), phenols, and thiols like 1,2-ethanedithiol (B43112) (EDT), thioanisole (B89551), or benzyl (B1604629) mercaptan. wpmucdn.comsigmaaldrich.compolypeptide.com For peptides containing tryptophan, the most effective strategy is to protect the tryptophan side chain itself, typically with a Boc group (Fmoc-Trp(Boc)-OH), which shields the indole ring from electrophilic attack. sigmaaldrich.com
Minimizing δ-Lactam Formation: Controlling the coupling conditions is key to reducing δ-lactam formation. This includes the choice of solvent and coupling reagents. rsc.org For example, a protocol developed to improve the incorporation of Fmoc-Arg(Pbf)-OH, which is also prone to this side reaction, involves using a specific combination of DIC and OxymaPure as the activating agents and performing the reaction at an elevated temperature (45 °C) to speed up the desired intermolecular coupling relative to the intramolecular side reaction. rsc.org Minimizing the time the amino acid spends in its activated state before it is introduced to the resin can also help reduce the formation of this byproduct.
| Scavenger | Targeted Residue/Protecting Group | Purpose | Reference |
|---|---|---|---|
| Water (H₂O) | Trp, Met, Cys | Scavenges tert-butyl cations. | wpmucdn.com |
| Triisopropylsilane (TIS) | Trp | Reduces oxidized tryptophan and scavenges trityl cations. | wpmucdn.com |
| 1,2-Ethanedithiol (EDT) | Arg(Mtr/Pmc/Pbf) | Traps cleavage cations from sulfonyl protecting groups. | sigmaaldrich.com |
| Thioanisole | Arg(Mtr/Pmc/Pbf) | Prevents reattachment of sulfonyl groups and scavenges cations. | sigmaaldrich.com |
| Phenol | General | Acts as a general cation scavenger. | wpmucdn.com |
| Benzyl Mercaptan / Thiophenol | General (Bpoc cleavage) | Highly efficient carbocation scavengers for Bpoc deprotection. | nih.gov |
Advanced Research Applications and Methodological Enhancements Involving Bpoc Arg Mtr Oh
Role of Scavengers and Additives in Bpoc-Arg(Mtr)-OH Deprotection
The deprotection of this compound occurs in two distinct stages: the removal of the temporary N-α-Bpoc group during chain elongation and the removal of the permanent N-g-Mtr group during the final cleavage and global deprotection. The latter step is particularly critical and necessitates the use of scavengers and additives to prevent side reactions.
The Mtr group is known for being less acid-labile than other sulfonyl-based protecting groups like Pmc or Pbf, often requiring prolonged exposure to strong acids such as trifluoroacetic acid (TFA). sigmaaldrich.comthermofisher.com This process generates highly reactive carbocations and other species that can irreversibly modify sensitive amino acid residues, particularly tryptophan and methionine. anyflip.com Scavengers are therefore essential to intercept these reactive intermediates, preserving the integrity of the final peptide. sigmaaldrich.com
Commonly employed scavenger cocktails for the deprotection of Mtr-containing peptides include a combination of reagents, each with a specific function. Thioanisole (B89551) is known to accelerate the removal of Arg(Mtr) groups in TFA, while 1,2-ethanedithiol (B43112) (EDT) is an effective scavenger for t-butyl cations. sigmaaldrich.com Trialkylsilanes, such as triisopropylsilane (B1312306) (TIS), are efficient at quenching the highly stabilized cations liberated from trityl groups and certain resin linkers. sigmaaldrich.com The choice of scavenger cocktail is dictated by the peptide's composition. For instance, Reagent K, a cocktail containing TFA, phenol, water, thioanisole, and EDT, is specifically recommended for the deprotection of Arg(Mtr). sigmaaldrich.comwpmucdn.com
The table below summarizes key scavengers and their roles in the context of Mtr group cleavage.
| Scavenger/Additive | Chemical Name | Primary Role in Mtr Deprotection | Target Residues Protected |
| Water | H₂O | Scavenges tert-butyl cations generated from other protecting groups (e.g., tBu, Boc). wpmucdn.com | Tyr(tBu), Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu) |
| Thioanisole | C₇H₈S | Accelerates removal of sulfonyl-based protecting groups like Mtr. sigmaaldrich.com | Arg(Mtr), Arg(Pmc) |
| 1,2-Ethanedithiol (EDT) | C₂H₆S₂ | A potent scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of Trp. sigmaaldrich.com | Trp, Cys(Trt) |
| Triisopropylsilane (TIS) | C₉H₂₂Si | An "odorless" scavenger for quenching highly stabilized cations from Trt and certain linkers. sigmaaldrich.compeptide.com | Trp(Boc), His(Trt) |
| Phenol | C₆H₅OH | Acts as a scavenger to protect Tyr and Trp residues from modification. sigmaaldrich.comwpmucdn.com | Tyr, Trp |
Compatibility of this compound with Diverse Peptide Synthesis Platforms (e.g., Solid-Phase vs. Solution-Phase)
The unique properties of the Bpoc protecting group allow for its application in both solid-phase and solution-phase peptide synthesis, offering a high degree of strategic flexibility.
Solid-Phase Peptide Synthesis (SPPS): The Bpoc group is particularly well-suited for SPPS strategies that require mild acidic conditions for N-α-deprotection. Its high acid lability allows for its removal with dilute acids like 0.5% TFA in dichloromethane (B109758) (DCM) or formic acid, conditions under which acid-labile side-chain protecting groups (e.g., Boc, tBu, OtBu) and highly acid-sensitive resin linkers remain stable. nih.gov This orthogonality is a significant advantage, enabling the synthesis of complex peptides with sensitive functionalities. Research has demonstrated that a Bpoc-based SPPS approach is compatible with acid-labile side-chain protecting groups and resins such as the Hmp-Wang resin, yielding products in high purity and yield. nih.gov This makes this compound a valuable reagent for constructing peptides where minimizing acid exposure during chain assembly is critical.
Solution-Phase Peptide Synthesis (LPPS): In classical solution-phase synthesis, the strategy relies on a carefully planned sequence of coupling and selective deprotection of peptide fragments. wikipedia.orglibretexts.org The key is the use of orthogonal protecting groups that can be removed without affecting others. peptide.com this compound fits well within this paradigm. The Bpoc group can serve as the temporary N-α-protection, removable under very mild acidic conditions that would not cleave benzyl (B1604629) (Bzl) or other ester-based protecting groups commonly used for side chains in LPPS. wikipedia.org The robust Mtr group would remain intact throughout the fragment condensations and would only be removed during a final, strong acid deprotection step, analogous to the final cleavage in Boc/Bzl-based SPPS. wikipedia.org This allows for the synthesis of protected peptide fragments containing Arg(Mtr) for subsequent ligation.
Applications in the Synthesis of Biologically Active Peptides and Fragments
The strategic use of this compound enables the synthesis of challenging and biologically important peptide sequences that might be difficult to access through standard Boc or Fmoc chemistries alone.
Peptidyl methylcoumarin esters are valuable tools used as substrates and active-site titrants for characterizing proteases, such as the prohormone processing enzymes Kex2 and PC2. nih.gov The synthesis of these extended peptide esters requires a robust strategy for their assembly and deprotection. nih.gov While direct literature citing the use of this compound for this specific application is limited, its properties make it a highly suitable building block. The synthesis could proceed via SPPS where the Bpoc group is used for temporary N-α-protection, allowing for the stepwise assembly of the peptide chain on a methylcoumarin-functionalized support. The mild deprotection conditions for the Bpoc group would ensure the stability of the acid-sensitive ester linkage to the coumarin (B35378) moiety throughout the synthesis. The Mtr group would provide stable protection for the arginine side chain until the final global deprotection step.
The synthesis of phosphopeptides presents a significant challenge, particularly when incorporating phosphoserine and phosphothreonine derivatives, which are prone to base-catalyzed β-elimination under the standard piperidine (B6355638) treatment used in Fmoc-SPPS. The Bpoc group offers an elegant solution to this problem. A Bpoc-based SPPS strategy allows for N-α-deprotection using mild acidic conditions (e.g., 20% formic acid in DCM), which are fully compatible with protected phosphothreonyl derivatives. nih.gov This approach was successfully used in the stepwise assembly of the MAP Kinase ERK2 [178-188] peptide, which contains both phosphothreonine and phosphotyrosine. nih.gov The use of Bpoc-amino acids, including potentially this compound for arginine-containing phosphopeptides, circumvents the base-lability issue, enabling the synthesis of complex phosphopeptides with high fidelity.
Arginine-rich peptides, including cell-penetrating peptides, are of great interest for their roles in molecular transport and biological signaling. mdpi.comnih.gov However, their synthesis can be challenging. The primary difficulty associated with using this compound for these sequences lies in the deprotection of the Mtr group. When multiple Arg(Mtr) residues are present in a peptide, complete removal of all Mtr groups with standard TFA cocktails can be exceedingly slow, sometimes requiring reaction times of up to 12 or even 24 hours. sigmaaldrich.comthermofisher.com Such prolonged exposure to strong acid increases the risk of side reactions and peptide degradation. thermofisher.com Therefore, while feasible, the use of the Mtr group for synthesizing peptides with more than one or two arginine residues is often avoided in favor of more labile groups like Pbf. thermofisher.com For sequences where the Mtr group must be used, alternative and more potent cleavage reagents are necessary to achieve efficient deprotection.
Strategies for Overcoming Limitations and Enhancing Synthetic Yield and Purity
The successful application of this compound hinges on strategies that mitigate the inherent challenges associated with its protecting groups, primarily the robust Mtr group. Enhancing synthetic yield and purity requires careful optimization of both the coupling and final cleavage steps.
One major limitation is the potential for δ-lactam formation during the activation of arginine derivatives, which leads to the incorporation of a des-Arg impurity. mdpi.comrsc.org This can be minimized by using in situ activation protocols and optimizing coupling conditions, such as performing the reaction at a slightly elevated temperature (e.g., 45 °C) to speed up the coupling and outcompete the side reaction. rsc.org
The most significant challenge remains the slow deprotection of the Mtr group. To overcome this, highly efficient cleavage protocols have been developed. One of the most effective strategies is the use of trimethylsilyl (B98337) bromide (TMSBr) in TFA with scavengers like EDT and thioanisole. This method has been shown to cleanly deprotect up to four Arg(Mtr) residues in as little as 15 minutes, while also suppressing the sulfonation of tryptophan, a common side reaction. sigmaaldrich.com
The following table outlines key limitations and corresponding strategies to enhance synthetic outcomes when using this compound.
| Limitation | Potential Impact | Strategy for Enhancement | Research Finding |
| Slow Mtr Group Deprotection | Incomplete deprotection, especially in peptides with multiple Arg residues; requires long acid exposure. | Use of stronger or more efficient cleavage reagents. | A cocktail of TMSBr in TFA with thioanisole and EDT can remove multiple Mtr groups in under 15 minutes. sigmaaldrich.com |
| Side-Chain Modification | Alkylation or sulfonation of sensitive residues (Trp, Met, Tyr) by reactive cations during cleavage. | Employ an optimized scavenger cocktail in the cleavage reagent. | Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is effective for Arg(Mtr). sigmaaldrich.comwpmucdn.com TIS is a potent scavenger for Trt-based cations. sigmaaldrich.com |
| δ-Lactam Formation | Formation of des-Arg impurities, leading to lower yield and difficult purification. | Optimize coupling conditions to favor amide bond formation over intramolecular cyclization. | Use in situ activation and perform coupling at elevated temperatures (45 °C) to accelerate the reaction. rsc.org |
| Peptide Aggregation | Poor solvation of growing peptide chain, leading to incomplete reactions and low yields. | Use of alternative solvents with higher solvating power. | N-butylpyrrolidinone (NBP) has been identified as a suitable, albeit more viscous, alternative to DMF for SPPS. rsc.orgacs.org |
By implementing these advanced methodological enhancements, the utility of this compound can be maximized, enabling the successful synthesis of complex and sensitive peptides for a range of research applications.
Current Perspectives and Future Directions in Protecting Group Chemistry for Arginine
Design Principles for Novel Acid-Labile Protecting Groups
The design of effective acid-labile protecting groups for the arginine side chain is a balancing act between stability and lability. An ideal protecting group must be stable throughout the various steps of peptide synthesis, including the repeated basic conditions used for Fmoc group removal, yet be readily cleavable under mild acidic conditions at the final deprotection stage.
The most widely used acid-labile protecting groups for arginine's guanidinium (B1211019) function are based on arylsulfonyl moieties. nih.gov The Mtr group is a prominent example, belonging to a family that also includes 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). ub.edu The core design principle for these groups involves modulating their acid lability through the substitution pattern on the aromatic ring. Electron-donating substituents, such as methoxy (B1213986) and methyl groups, increase the lability of the sulfonyl group towards acid by stabilizing the cationic intermediate formed during cleavage. ub.edu
However, the design is not as simple as adding more electron-donating groups. The planarity of the aromatic system is also essential for achieving high acid lability. ub.edu For example, trimethoxybenzenesulfonyl (Mtb), despite having three electron-donating methoxy groups, is less acid-labile than Mtr because the substitution pattern causes a loss of planarity. ub.edu The progression from Mtr to the more labile Pmc and Pbf groups demonstrates the refinement of this principle, where fused ring systems enhance stability of the carbocation formed upon cleavage without compromising planarity. mdpi.com The development of the 1,2-dimethylindole-3-sulfonyl (MIS) group, which is even more acid-labile than Pmc and Pbf, further illustrates the ongoing search for groups that can be removed under milder conditions, thereby protecting sensitive peptide sequences. ub.edunih.gov
| Protecting Group | Relative Acid Lability | Typical Cleavage Conditions |
|---|---|---|
| Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl) | Low | High concentration TFA, prolonged time (up to 12 hours) thermofisher.com |
| Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Medium | TFA, reduced time (e.g., >4 hours for multiple Arg) thermofisher.com |
| Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | High | TFA, short time (e.g., <4 hours) thermofisher.com |
| MIS (1,2-dimethylindole-3-sulfonyl) | Very High | More acid-labile than Pbf ub.edu |
Role of Computational Chemistry in Protecting Group Design and Reaction Prediction
Computational chemistry has become an indispensable tool for the rational design of new protecting groups and for predicting their behavior. In silico methods allow researchers to evaluate the properties of potential protecting groups before undertaking complex and costly experimental synthesis. mdpi.com
A key application is the prediction of acid lability. Using methods like Density Functional Theory (DFT), chemists can model the mechanism of acid-catalyzed cleavage. nih.govacs.org The stability of the carbocation intermediate generated during this process is directly related to the lability of the protecting group. mdpi.com By calculating the energy of this intermediate for a series of related protecting groups, researchers can quantitatively predict their relative cleavage rates, guiding the selection of substituents and ring systems to fine-tune acid sensitivity. mdpi.com This approach is consistent with experimental observations, where an increase in carbocation stability correlates with higher acid lability. mdpi.com
Computational tools are also employed to predict and understand potential side reactions. For instance, modeling the reaction pathways for guanidinium modification or δ-lactam formation can provide insights into how the structure of the protecting group influences the energy barriers for these undesirable reactions. By understanding the mechanistic details at a molecular level, strategies can be devised to minimize side-product formation. This predictive power accelerates the development cycle of novel protecting groups, making the process more efficient and targeted, and bridging the gap between in silico design and chemical synthesis. researchgate.net
Q & A
Q. What are the standard protocols for synthesizing Bpoc-Arg(Mtr)-OH, and how can purity be validated?
Synthesis typically involves solid-phase peptide synthesis (SPPS) with Bpoc (2-(Biphenyl-4-yl)prop-2-yloxycarbonyl) and Mtr (4-Methoxy-2,3,6-trimethylbenzenesulfonyl) protecting groups. Purity validation requires HPLC with UV detection (e.g., at 220 nm for peptide bonds) and mass spectrometry (LC-MS) for molecular weight confirmation. Method optimization should include gradient elution trials and column selection (C18 for hydrophobic interactions) .
Q. How do researchers characterize the stability of this compound in aqueous versus organic solvents?
Stability studies involve incubating the compound in solvents (e.g., DMF, acetonitrile, or aqueous buffers) under controlled temperatures. Degradation is monitored via time-course HPLC analysis. For quantitative results, integrate peak area changes and apply kinetic models (e.g., first-order decay) to calculate half-life. Include controls for hydrolysis or oxidation by adding antioxidants (e.g., TCEP) or inert atmospheres .
Q. What analytical techniques are critical for verifying the removal of Mtr and Bpoc protecting groups post-synthesis?
Use trifluoroacetic acid (TFA) cleavage for Bpoc and thiol-based reagents for Mtr. Confirm deprotection via FT-IR (loss of sulfonyl peaks at ~1350 cm⁻¹) and NMR (disappearance of aromatic proton signals). Cross-validate with mass spectrometry to detect residual protected fragments .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in literature be resolved?
Contradictions often arise from solvent purity, temperature variations, or measurement methods (e.g., gravimetric vs. spectrophotometric). Design a standardized protocol: use HPLC-grade solvents, controlled thermostatic conditions, and multiple detection wavelengths (e.g., 254 nm and 280 nm). Publish raw data with error margins to enable cross-study comparisons .
Q. What strategies optimize the coupling efficiency of this compound in peptide chain elongation?
Optimize molar excess (2–5 equivalents), activation reagents (HOBt/DIC), and reaction time (30–120 minutes). Monitor coupling efficiency via Kaiser test or FT-IR for free amine detection. For sterically hindered residues, use microwave-assisted synthesis to enhance kinetics .
Q. How do researchers address the hygroscopicity of this compound during storage?
Store the compound in desiccators with silica gel or phosphorus pentoxide. Pre-lyophilize batches to remove residual solvents. For long-term stability, use argon-flushed vials and conduct periodic Karl Fischer titration to measure moisture content .
Q. What computational models predict the interaction of this compound with enzymatic targets?
Employ molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., trypsin-like proteases). Parameterize force fields for sulfonyl and carbamate groups. Validate predictions with SPR (surface plasmon resonance) binding assays and MD (molecular dynamics) simulations for conformational stability .
Q. How should researchers design experiments to evaluate the impact of this compound on peptide folding kinetics?
Use stopped-flow CD (circular dichroism) spectroscopy to monitor secondary structure formation. Compare folding rates with unprotected arginine analogs. Control for solvent viscosity and ionic strength. Apply kinetic models (e.g., two-state folding) to quantify transition states .
Q. What methodologies reconcile discrepancies in reported mass spectrometry fragmentation patterns?
Standardize ionization sources (ESI vs. MALDI) and collision energies. Use high-resolution Orbitrap or Q-TOF systems for accurate mass-to-charge ratios. Annotate fragments with software (e.g., mMass) and validate via synthetic reference standards .
Q. How can researchers integrate this compound into photo-labile or stimuli-responsive delivery systems?
Functionalize the compound with UV-cleavable linkers (e.g., o-nitrobenzyl) or pH-sensitive groups (e.g., hydrazones). Characterize release profiles via dialysis membranes under varying light intensities or pH. Use fluorescence tagging (e.g., FITC) for real-time tracking in cellular models .
Methodological Frameworks
Q. What PICO(T)-aligned frameworks guide hypothesis testing for this compound in therapeutic applications?
Q. How do FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) apply to this compound studies?
- Feasibility: Ensure synthetic yield (>70%) and analytical resource access.
- Novelty: Explore understudied applications (e.g., antimicrobial peptides).
- Ethics: Adhere to biosafety protocols for cytotoxic derivatives.
- Relevance: Align with NIH priorities (e.g., drug-resistant infections) .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing purity batch-to-batch variability?
Apply ANOVA with post-hoc Tukey tests for ≥3 batches. Report relative standard deviation (RSD) and confidence intervals (95%). Use control charts (Shewhart) for quality monitoring in GLP-compliant labs .
Q. How should conflicting NMR spectral interpretations be addressed in peer review?
Provide raw FID files and processing parameters (window functions, baseline correction). Compare with simulated spectra (e.g., ACD/Labs) and reference compound libraries. Invite third-party validation via open-data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
